N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine - 884507-40-8

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine

Catalog Number: EVT-419865
CAS Number: 884507-40-8
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde: This compound, a key intermediate for various anticancer agents, can be synthesized from terephthalaldehyde through a three-step process []. The steps involve acetal reaction, nucleophilic reaction with pyrrolidine, and final hydrolysis to yield the desired aldehyde. This aldehyde could be further reacted to synthesize N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine through reductive amination.

  • Synthesis of Methylated Analogues of GR-89,696: The synthesis of these κ-receptor agonists involves a crucial stereoselective reductive amination step using pyrrolidine and NaBH3CN in the presence of Ti(OiPr)4 []. This methodology highlights the potential for achieving stereoselectivity in reactions involving pyrrolidine, which could be relevant for synthesizing specific stereoisomers of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine.

Molecular Structure Analysis
  • Crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA): This study reveals the nearly coplanar structure of PSMA with a dihedral angle of 26.70(14)° between the pyrrolidine and benzene rings []. This information suggests that N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine might also exhibit similar conformational flexibility around the methylene bridge.

  • Crystal Structures of Three Cathinone Hydrochlorides: The crystallographic characterization of these compounds provides insights into the conformational preferences and intermolecular interactions of molecules containing pyrrolidine rings attached to aromatic systems []. Such data can be valuable in understanding the potential binding modes and solid-state properties of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine.

Mechanism of Action
  • Stopped-flow Studies on N-Methyl-4-phenyltetrahydropyridine (MPTP) Oxidation by Monoamine Oxidase B: This research reveals the formation of ternary complexes involving the enzyme, oxygen, and either the substrate or product during the oxidation of MPTP []. This information suggests that N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine, with its similar structure to MPTP, might also interact with enzymes like monoamine oxidases.

  • Molecular Size and Flexibility as Determinants of Selectivity in MPTP Analogs Oxidation by MAO A and B: This study highlights the crucial roles of molecular size and flexibility in determining the selectivity of MPTP analogs towards MAO A and B []. This knowledge can be valuable when designing derivatives of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine with desired selectivity profiles for specific biological targets.

Physical and Chemical Properties Analysis
  • Crystal structure, Hirshfeld surface, and DFT studies of PSMA: This study utilizes DFT calculations to determine the geometry of PSMA, revealing a close correlation with experimental data []. Similar computational approaches can be employed to predict and understand the physical and chemical properties of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine.

  • Discovery of two clinical histamine H(3) receptor antagonists: This paper emphasizes the use of computational and in vitro safety tools in drug discovery []. Such techniques can be instrumental in evaluating the physicochemical properties, safety profiles, and potential biological activities of N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine.

Applications
  • Anti-cancer Agents: Several papers describe the synthesis and evaluation of small molecule anticancer drugs containing the 4-(pyrrolidin-1-ylmethyl)benzaldehyde scaffold []. These studies demonstrate the potential of this structural motif in developing new therapeutic agents for various cancers.

  • Opioid Receptor Modulators: Compounds like 2-methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) have shown promise as potent and selective KOR antagonists, with potential applications in treating depression and addiction disorders [, ].

  • Histamine H3 Receptor Antagonists: Compounds like PF-03654746 and PF-03654764 demonstrate the potential of structurally related molecules as histamine H3 receptor antagonists []. These findings highlight the versatility of this class of compounds in targeting different receptor systems for therapeutic benefit.

4-(Pyrrolidin-1-ylmethyl)benzaldehyde

Compound Description: 4-(Pyrrolidin-1-ylmethyl)benzaldehyde serves as a crucial, water-soluble intermediate in synthesizing various small-molecule anticancer drugs. Its significance stems from its presence as a structural motif in numerous reported anticancer agents. []

Relevance: This compound shares a close structural resemblance to N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine. The primary difference lies in the functional group attached to the benzylic carbon. While N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine possesses a methylamino (-CH2NHCH3) group, 4-(Pyrrolidin-1-ylmethyl)benzaldehyde features an aldehyde (-CHO) group at the same position. This similarity underscores their shared synthetic origin and potential for analogous biological activity. []

4-(((3S,4S)-3,4-bis(Benzyloxy)pyrrolidin-1-yl)methyl)benzaldehyde

Compound Description: This molecule is identified as a derivative of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, highlighting its relevance in the exploration of anticancer drug candidates. []

Relevance: This compound shares a significant structural similarity with N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine. It features the same core structure of a benzene ring with a pyrrolidinylmethyl substituent at the para position. The presence of two benzyloxy groups on the pyrrolidine ring introduces additional structural complexity compared to N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine. This difference might contribute to distinct pharmacological properties and should be investigated further. []

Methyl 2-acetyl-4-((2-methyl-5-oxo-3-(p-tolyl)pyrrolidin-1-yl)methyl)benzoate

Compound Description: This compound represents another derivative of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, signifying its potential value in developing anticancer agents. []

1-(4-Acetyl-2-(4-chlorophenoxy)benzyl)pyrrolidin-2-one

Compound Description: This molecule stands as a derivative of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, further emphasizing its role in anticancer drug development. []

Ethyl 1-(3-acetyl-4-(methoxycarbonyl)benzyl)-5-methyl-2-oxo-4-(p-tolyl)pyrrolidine-3-carboxylate

Compound Description: This compound is recognized as a potential receptor antagonist, derived from 4-(pyrrolidin-1-ylmethyl)benzaldehyde, and holds promise for future research and development. []

trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746)

Compound Description: PF-03654746 is a potent and selective histamine H3 receptor antagonist that has progressed to clinical trials. This compound exhibits a favorable pharmacological and pharmacokinetic profile, making it a promising candidate for oral administration. []

Relevance: Both PF-03654746 and N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine belong to the same chemical class of compounds characterized by a pyrrolidinylmethyl benzene moiety. The key difference lies in the substituents attached to the benzene ring. While N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine has a methylamino group, PF-03654746 features a trans-3-fluoro-3-cyclobutanecarboxamide group. Despite these structural differences, their shared scaffold suggests potential for overlapping pharmacological activities. []

trans-3-Fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764)

Compound Description: Similar to PF-03654746, PF-03654764 is another histamine H3 receptor antagonist that has advanced to clinical trials. It displays a favorable safety, pharmacological, and pharmacokinetic profile, making it suitable for oral administration. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide

Compound Description: This compound is a potent and selective FLT3 inhibitor demonstrating promising antitumor activity against FLT3-ITD-positive acute myeloid leukemia (AML). It exhibits superior efficacy compared to existing FLT3 inhibitors, with a favorable drug-like profile and good bioavailability. []

Relevance: This compound, while sharing the pyrrolidine ring as a structural element with N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine, differs significantly in the overall scaffold. Unlike the pyrrolidinylmethyl benzene core in N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine, this compound features a pyrrolidine ring attached to a propanamide chain, further connected to a more complex heterocyclic system. This substantial structural divergence suggests distinct pharmacological activities and targets. []

Methyl (R)-4-(3,4-Dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696)

Compound Description: GR-89,696 is a known potent κ-opioid receptor agonist. This compound serves as a lead compound for developing novel analgesics targeting the κ-opioid receptor. []

(S,S)-Methyl 4-(3,4-dichlorophenylacetyl)-3-[(S)-(pyrrolidin-1-yl)methyl]piperazine-1-carboxylate ((S,S)-14)

Compound Description: (S,S)-14 is a methylated analog of GR-89,696 and exhibits high potency as a κ-opioid receptor agonist, surpassing the affinity of the parent compound. Notably, it also displays subnanomolar binding affinity for μ-opioid receptors, indicating potential activity at both receptor subtypes. []

N-(2-Hydroxyethyl)-N-methyl-4-(quinolin-8-yl(1-(thiazol-4-ylmethyl)piperidin-4-ylidene)methyl)benzamide

Compound Description: This compound shows potential therapeutic benefits in treating pain, anxiety, depression, agitated depression, and Parkinson's disease. []

Relevance: While sharing a common benzamide structure with N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine, this compound incorporates a more elaborate heterocyclic system. Specifically, it features a quinoline and a thiazole ring linked to a piperidine moiety. This complex structure suggests a different pharmacological profile and mechanism of action compared to N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine. []

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chlorobenzamide hydrochloride (AACBA; GSK314181A)

Compound Description: AACBA (GSK314181A) is a potent and selective P2X7 antagonist showing promising results in various animal models of pain and inflammation. Its ability to inhibit P2X7 receptor activity suggests potential therapeutic benefits in inflammatory and pain disorders. []

2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

Compound Description: PF-04455242 is a potent and selective κ-opioid receptor antagonist demonstrating potential therapeutic benefits in treating depression and addiction disorders. It exhibits high affinity for human, rat, and mouse KORs while showing significantly reduced affinity for μ-opioid receptors and negligible affinity for δ-opioid receptors. [, ]

Properties

CAS Number

884507-40-8

Product Name

N-Methyl-4-(pyrrolidin-1-ylmethyl)benzylamine

IUPAC Name

N-methyl-1-[4-(pyrrolidin-1-ylmethyl)phenyl]methanamine

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C13H20N2/c1-14-10-12-4-6-13(7-5-12)11-15-8-2-3-9-15/h4-7,14H,2-3,8-11H2,1H3

InChI Key

PJTVZWBZDHZISX-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(C=C1)CN2CCCC2

Canonical SMILES

CNCC1=CC=C(C=C1)CN2CCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.